2'-Hydroxy-4,4',6'-trimethoxychalcone (2'-OH-TMCH) is a natural compound found in various plants, including Piper methysticum (kava) and Eremophila binesii [, ]. It belongs to a class of compounds called chalcones, which are known for their diverse biological activities.
In vitro studies have shown that 2'-OH-TMCH possesses several potential applications in scientific research, including:
Studies have shown that 2'-OH-TMCH can inhibit the growth of various cancer cell lines and induce apoptosis (programmed cell death) [, ].
2'-OH-TMCH has been shown to exhibit anti-inflammatory effects in cell-based assays [].
P-gp is a protein found in the membranes of cells that can pump out drugs, reducing their effectiveness. 2'-OH-TMCH has been shown to inhibit P-gp, which could potentially enhance the delivery and efficacy of certain drugs [].
Flavokawain A is a natural chalcone predominantly extracted from the kava plant, known scientifically as Piper methysticum. This compound exhibits a unique chemical structure characterized by a 2’-hydroxy-4’,6’-dimethoxychalcone backbone, distinguished by a methoxy group at the R-4 position. Flavokawain A has garnered attention for its potential medicinal properties, particularly in the fields of oncology and anti-inflammatory therapies .
2'-OH-TMTC has been shown to exhibit various biological activities, including:
The exact mechanisms underlying these activities are still under investigation. However, its interaction with P-gp and potential effects on cell signaling pathways are areas of ongoing research [, ].
Flavokawain A exhibits significant biological activities, particularly its anticancer properties. Research indicates that it induces apoptosis in various cancer cell lines, including bladder and lung cancer cells. The compound operates through mechanisms such as the activation of pro-apoptotic proteins and the cleavage of caspases, leading to programmed cell death . Furthermore, it has demonstrated efficacy in overcoming chemotherapy resistance in certain cancer types by downregulating P-glycoprotein expression through the phosphoinositide 3-kinase/protein kinase B signaling pathway .
The synthesis of Flavokawain A can be achieved through several methods, including:
Each method varies in yield and purity, with natural extraction often being preferred for research purposes due to its authenticity .
Flavokawain A has numerous applications, particularly in:
Its versatility makes it a valuable compound across various industries .
Studies on Flavokawain A have revealed significant interactions with various biological targets:
These interactions highlight its potential as a multi-targeted therapeutic agent.
Flavokawain A shares structural similarities with other chalcones, notably Flavokawain B and Flavokawain C. Below is a comparison highlighting their uniqueness:
Compound | Structure Characteristics | Biological Activity | Unique Features |
---|---|---|---|
Flavokawain A | Methoxy group at R-4 position | Anticancer, anti-inflammatory | Induces apoptosis via mitochondrial pathways |
Flavokawain B | Hydrogen at R-4 position | Anti-inflammatory | More potent against cyclooxygenase-2 |
Flavokawain C | Hydroxyl group at R-4 position | Antioxidant | Exhibits different solubility properties |
Flavokawain A stands out due to its specific methoxy substitution, which influences its biological activity and therapeutic potential compared to its analogs .
Protein arginine methyltransferase 5 (PRMT5), an enzyme responsible for symmetric dimethylation of arginine residues, is overexpressed in bladder cancer and correlates with poor prognosis [1] [3]. Flavokawain A directly binds to PRMT5 at residues Y304 and F580, inhibiting its methyltransferase activity [1]. This interaction suppresses symmetric dimethylation of histone H2A and H4, leading to chromatin remodeling and transcriptional deregulation of oncogenic pathways [1].
PRMT5 inhibition by Flavokawain A disrupts NF-κB signaling, a critical driver of bladder cancer progression. Mechanistically, PRMT5 knockdown reduces NF-κB binding to promoters of anti-apoptotic genes such as BCLXL (B-cell lymphoma-extra large) and c-IAP1 (cellular inhibitor of apoptosis protein 1) [3]. In bladder cancer xenograft models, PRMT5 inhibition decreases tumor volume by 57% and downregulates BCLXL and c-IAP1 expression, thereby promoting caspase-3-mediated apoptosis [3].
Flavokawain A targets the neddylation cascade, a process critical for the activity of Cullin-RING E3 ubiquitin ligases. In prostate cancer stem cells (CD44+/CD133+), Flavokawain A inhibits NEDD8-activating enzyme (NAE), preventing neddylation of Ubc12 and Cullin1 [4] [5]. This suppression disrupts the assembly of SCF (Skp1-Cullin1-F-box) complexes, leading to accumulation of the F-box protein Skp2 substrate p27/Kip1 [4].
Consequently, Flavokawain A reduces self-renewal capacity in prostate cancer stem cells, as evidenced by diminished tumor spheroid formation and downregulation of stemness markers (Nanog, Oct4, and CD44) [5]. In vivo studies using NOD/SCID mice bearing CD44+/CD133+ xenografts demonstrate a 40–50% reduction in tumor growth following Flavokawain A treatment, accompanied by decreased c-Myc and keratin-8 expression [5].
Flavokawain A demonstrates potent activity against cancer stem cell populations through the targeted downregulation of key stemness markers that maintain pluripotency and self-renewal capacity [1]. Research utilizing prostate cancer stem cells sorted from CD44-positive/CD133-positive populations has revealed significant suppression of critical transcription factors including Nanog, octamer-binding transcription factor 4, and cluster of differentiation 44 [1] [2].
Nanog, a homeobox transcription factor essential for maintaining pluripotent stem cell characteristics, exhibits marked sensitivity to flavokawain A treatment [1]. Western blotting analysis demonstrates that flavokawain A treatment of prostaspheres generated from DU145 and 22Rv1 cancer stem cells results in significant downregulation of Nanog protein expression at concentrations of 5 micromolar [1]. The suppression occurs in a dose-dependent manner, with pronounced effects observed within 24 hours of treatment [1].
In vivo validation using NOD/SCID mice bearing CD44-positive/CD133-positive 22Rv1 xenograft tumors confirms the therapeutic relevance of Nanog suppression [1]. Dietary flavokawain A feeding resulted in a remarkable 92% reduction in Nanog-positive cells compared to vehicle control treatment, with statistical significance at P<0.01 [1]. Immunohistochemical analysis revealed both decreased intensity and reduced numbers of Nanog-positive cells in prostate tumor tissues [1].
Octamer-binding transcription factor 4 serves as another critical target for flavokawain A-mediated cancer stem cell suppression [1]. This pluripotency factor, essential for maintaining stem cell characteristics across various cancer types, demonstrates exceptional sensitivity to flavokawain A treatment [1]. Protein expression analysis reveals significant downregulation at 5 micromolar concentrations, consistent with the effects observed on Nanog expression [1].
The in vivo efficacy against octamer-binding transcription factor 4 proves even more pronounced than Nanog suppression [1]. Dietary flavokawain A treatment achieved complete inhibition of octamer-binding transcription factor 4-positive cells, representing a 100% reduction compared to control groups with statistical significance at P<0.001 [1]. This finding suggests that octamer-binding transcription factor 4 may represent a particularly vulnerable target within the stemness transcriptional network [1].
Cluster of differentiation 44, a transmembrane glycoprotein serving as a putative cancer stem cell surface marker, demonstrates significant responsiveness to flavokawain A treatment [1] [3]. Immunofluorescence analysis reveals dramatic decreases in cluster of differentiation 44 density following flavokawain A treatment at 12 micromolar concentrations for 24 hours [1]. The surface marker plays crucial roles in cell division, migration, adhesion, and signaling processes that support cancer stem cell maintenance [3].
In vivo studies demonstrate substantial therapeutic impact on cluster of differentiation 44 expression, with dietary flavokawain A treatment resulting in a 96% reduction in cluster of differentiation 44-positive cells compared to vehicle control groups [1]. This finding holds particular significance given that cluster of differentiation 44 expression correlates with enhanced tumorigenicity and metastatic potential in prostate cancer models [1] [3].
Stemness Marker | Treatment Concentration | In Vitro Effect | In Vivo Reduction (%) | Statistical Significance |
---|---|---|---|---|
Nanog | 5 µM | Significant downregulation | 92% | P<0.01 |
Octamer-binding transcription factor 4 | 5 µM | Significant downregulation | 100% | P<0.001 |
Cluster of differentiation 44 | 12 µM | Dramatic decrease in density | 96% | P<0.01 |
Sox2 | 12.5-25 µM | Marked decrease | Not reported | Not specified |
The spheroid formation assay represents a gold standard functional assessment for cancer stem cell properties, measuring self-renewal capacity and multipotent differentiation potential [1] [4]. Flavokawain A demonstrates remarkable efficacy in disrupting spheroid formation across multiple generations, indicating sustained impact on cancer stem cell functionality [1].
Initial spheroid formation from sorted CD44-positive/CD133-positive cancer stem cells exhibits dose-dependent sensitivity to flavokawain A treatment [1]. Both DU145 and 22Rv1 cancer stem cell lines demonstrate significant reductions in spheroid size and number following flavokawain A exposure [1]. The compound proves more effective in reducing spheroid size compared to spheroid number, suggesting preferential impact on cell proliferation and expansion capacity [1].
Morphological analysis reveals that flavokawain A treatment results in loss of the characteristic branching morphology associated with cancer stem cell spheroids [1]. At 5 micromolar concentrations, flavokawain A achieves almost complete inhibition of branching patterns, indicating disruption of both self-renewal and differentiation processes [1]. This morphological change correlates with reduced expression of differentiation markers, suggesting comprehensive impact on cancer stem cell biology [1].
The sustained efficacy of flavokawain A treatment across serial passages provides compelling evidence for long-term cancer stem cell suppression [1]. Secondary generation spheroids, cultured without additional flavokawain A treatment, maintain the inhibitory effects observed in primary cultures [1]. This persistence indicates that initial flavokawain A exposure induces durable changes in cancer stem cell populations that extend beyond immediate treatment periods [1].
Tertiary generation analysis confirms the durability of flavokawain A-induced effects [1]. Cancer stem cells from both DU145 and 22Rv1 lines continue to exhibit reduced spheroid formation capacity and altered morphology even after two passages without drug exposure [1]. The maintenance of these effects suggests that flavokawain A may induce epigenetic or transcriptional changes that persist through multiple cell divisions [1].
The comparison reveals that flavokawain A achieves comparable or superior efficacy to MLN4924 in disrupting spheroid formation [1]. Both compounds maintain their inhibitory effects through secondary and tertiary generations, indicating shared mechanisms of action involving neddylation pathway disruption [1]. These findings validate flavokawain A as a promising alternative to synthetic neddylation inhibitors [1].
Parameter | Treatment | Primary Generation Effect | Secondary Generation | Tertiary Generation | Notes |
---|---|---|---|---|---|
Spheroid Size | Flavokawain A (dose-dependent) | Significant decrease | Effect maintained | Effect maintained | More effective on size vs number |
Spheroid Number | Flavokawain A (dose-dependent) | Significant decrease | Effect maintained | Effect maintained | Dose-dependent response |
Branching Morphology | Flavokawain A 5 µM | Almost complete inhibition | Effect maintained | Effect maintained | Complete at generation 3 |
Self-renewal Capacity | Flavokawain A treatment | Reduced | Effect maintained | Effect maintained | Sustained through passages |
The protein neddylation pathway represents a critical post-translational modification system that regulates cullin-RING E3 ligase activity and cellular protein degradation [6] [7]. Flavokawain A targets this pathway through specific inhibition of ubiquitin-conjugating enzyme 12 neddylation, creating a therapeutic vulnerability in cancer stem cell populations [1] [6].
Flavokawain A functions as a potent neddylation inhibitor through direct interaction with the NEDD8-activating enzyme complex [6] [7]. Computational docking studies reveal that flavokawain A binds to the ATP binding pocket of the APPBP1-UBA3-NEDD8 protein complex, forming multiple hydrogen bonds with critical amino acid residues [7]. The 4'-methoxy group forms hydrogen bonds with methionine 80, while the 6'-hydroxyl group interacts with aspartic acid 81 and lysine 103 [7].
In vitro neddylation assays demonstrate that flavokawain A inhibits the formation of NEDD8-ubiquitin-conjugating enzyme 12 conjugates in a dose-dependent manner [7]. The compound achieves an IC50 of approximately 5 micromolar for ubiquitin-conjugating enzyme 12 neddylation inhibition, indicating potent and specific activity against this critical pathway component [7]. This inhibition disrupts the transfer of NEDD8 from the activating enzyme complex to ubiquitin-conjugating enzyme 12 and subsequently to cullin proteins [7].
The inhibition of ubiquitin-conjugating enzyme 12 neddylation by flavokawain A results in decreased cullin1 neddylation and subsequent inactivation of cullin-RING E3 ligases [1] [7]. Western blotting analysis demonstrates significant reductions in both cullin1 and ubiquitin-conjugating enzyme 12 neddylation following flavokawain A treatment in PC3 and LNCaP prostate cancer cells [7]. This effect occurs within 24 hours of treatment and persists throughout the experimental period [7].
The functional consequences of cullin-RING ligase inactivation include accumulation of tumor-suppressive substrates such as p27/Kip1 and disruption of cell cycle progression [7] [8]. Flavokawain A treatment leads to proteasome-dependent degradation of S-phase kinase-associated protein 2, a critical oncogenic substrate of cullin-RING ligases [7]. This degradation occurs through an autocatalytic mechanism involving functional cullin1 complexes, independent of Cdh1 expression [7].
Cancer stem cells demonstrate particular susceptibility to neddylation pathway disruption due to their dependence on specific transcriptional networks and protein stability mechanisms [1] [5]. Flavokawain A treatment of cancer stem cell prostaspheres results in decreased expression of c-Myc, a critical transcription factor for stem cell maintenance and proliferation [1]. This effect occurs in a dose-dependent manner and correlates with reduced spheroid formation capacity [1].
The therapeutic vulnerability created by neddylation inhibition extends to differentiation processes, as evidenced by decreased keratin-8 expression in flavokawain A-treated spheroids [1]. This differentiation marker reduction correlates with loss of branching morphology and suggests that neddylation pathway targeting may prevent cancer stem cell differentiation while simultaneously reducing self-renewal capacity [1]. In vivo validation confirms that dietary flavokawain A inhibits ubiquitin-conjugating enzyme 12 neddylation and c-Myc expression in 22Rv1 cancer stem cell xenograft tumors [1].
The neddylation pathway represents an emerging therapeutic target with significant clinical potential [8] [9] [10]. Multiple components of this pathway, including NEDD8-activating enzyme and ubiquitin-conjugating enzyme 12, demonstrate overexpression in various malignancies and correlate with poor patient outcomes [8] [10]. Targeting ubiquitin-conjugating enzyme 12 offers particular advantages as it may overcome resistance mechanisms associated with NEDD8-activating enzyme inhibitors while maintaining efficacy against neddylation-dependent cellular processes [8] [10].
Target | In Vitro IC50/Concentration | Mechanism | In Vivo Effect | Therapeutic Implication |
---|---|---|---|---|
Ubiquitin-conjugating enzyme 12 Neddylation | ~5 µM (in vitro assay) | Direct inhibition | Inhibited in xenografts | Primary target |
Cullin1 Neddylation | 40 µM (24h treatment) | NAE complex binding | Decreased neddylation | CRL inactivation |
c-Myc Expression | Dose-dependent decrease | Downstream effect | Reduced in tumors | Cancer stem cell regulation |
Keratin-8 Expression | Decreased expression | Differentiation marker | Reduced in tumors | Differentiation block |
Irritant